Cas no 852538-97-7 (methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate)

methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate 化学的及び物理的性質
名前と識別子
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- methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate
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- MDL: MFCD06251781
methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B499625-50mg |
Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate |
852538-97-7 | 50mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-25379-0.05g |
methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate |
852538-97-7 | 95.0% | 0.05g |
$39.0 | 2025-02-20 | |
Enamine | EN300-25379-0.25g |
methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate |
852538-97-7 | 95.0% | 0.25g |
$83.0 | 2025-02-20 | |
Enamine | EN300-25379-1g |
methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate |
852538-97-7 | 98% | 1g |
$168.0 | 2023-09-14 | |
Aaron | AR019KSE-10g |
methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate |
852538-97-7 | 98% | 10g |
$1017.00 | 2023-12-13 | |
1PlusChem | 1P019KK2-250mg |
methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate |
852538-97-7 | 95% | 250mg |
$128.00 | 2025-03-03 | |
1PlusChem | 1P019KK2-100mg |
methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate |
852538-97-7 | 95% | 100mg |
$101.00 | 2025-03-16 | |
A2B Chem LLC | AV25362-500mg |
Methyl 3-(2-oxo-2h-1,4-benzoxazin-3-yl)propanoate |
852538-97-7 | 98% | 500mg |
$173.00 | 2024-04-19 | |
Enamine | EN300-25379-10g |
methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate |
852538-97-7 | 98% | 10g |
$721.0 | 2023-09-14 | |
Aaron | AR019KSE-50mg |
methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate |
852538-97-7 | 95% | 50mg |
$79.00 | 2025-03-29 |
methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoateに関する追加情報
Professional Introduction to Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate (CAS No. 852538-97-7)
Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate, with the chemical formula C10H9O5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound is characterized by its benzoxazinone core structure, which is a key feature in the design of bioactive molecules. The presence of a methyl ester group at the third position of the propanoate moiety enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry.
The CAS number 852538-97-7 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and industrial applications. The benzoxazinone scaffold is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. These characteristics have led to extensive research into derivatives of this core structure, particularly in the development of novel therapeutic agents.
In recent years, there has been growing interest in the pharmacological potential of benzoxazinones due to their ability to modulate various biological pathways. One of the most notable areas of research has been their role in cancer therapy. Studies have demonstrated that benzoxazinone derivatives can induce apoptosis in tumor cells by inhibiting key signaling pathways such as PI3K/Akt and MAPK. Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate, as a representative of this class, has shown promise in preclinical studies as a potential anticancer agent.
The synthesis of Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate involves multi-step organic reactions that highlight the compound's structural complexity. The benzoxazinone ring is typically formed through condensation reactions between hydroxamic acids and carbonyl compounds. The subsequent introduction of the propanoate ester group requires careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in both academic research and industrial applications.
One of the most compelling aspects of Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate is its versatility as a building block for more complex molecules. Researchers have leveraged its reactive sites to develop libraries of derivatives with tailored biological activities. For instance, modifications at the aromatic ring or the ester group can significantly alter the pharmacokinetic properties of the compound, enhancing its efficacy or reducing toxicity.
The benzoxazinone core has also been explored for its potential in addressing neurological disorders. Emerging evidence suggests that these compounds can interact with specific neurotransmitter receptors, offering a new avenue for treating conditions such as Alzheimer's disease and Parkinson's disease. Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate has been investigated for its ability to modulate cholinergic systems, which are crucial for cognitive function.
In addition to its therapeutic applications, Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate has found utility in agrochemical research. The benzoxazinone scaffold is known to possess herbicidal and pesticidal properties, making it an attractive candidate for developing environmentally friendly crop protection agents. By incorporating this compound into novel formulations, researchers aim to reduce reliance on traditional pesticides while maintaining high efficacy.
The molecular modeling studies have provided valuable insights into the interactions between Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-ylopropanoate and biological targets. These studies have helped identify key binding pockets and interaction motifs that can be exploited to optimize drug design. Computational approaches have also been used to predict metabolic pathways and potential side effects, aiding in the development of safer and more effective therapeutic agents.
The future prospects for Methyl 3-(2-oxy-o-H-l-Benzo[b]xanthen]-l-one)-ylo-propan-oic acid are promising given its diverse biological activities and synthetic accessibility. Continued research efforts are expected to yield new derivatives with improved pharmacological profiles suitable for clinical translation. Collaborative initiatives between academia and industry will be crucial in bringing these findings from the laboratory to patients in need.
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